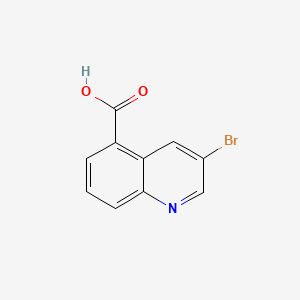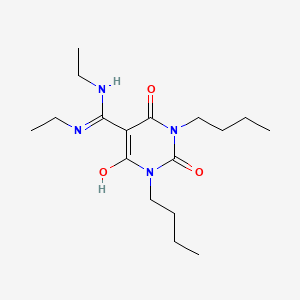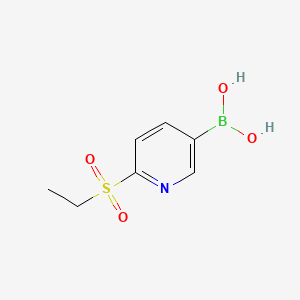
2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Phosphonic Acids
Phosphonic acids play a crucial role in various fields including chemistry, biology, and physics due to their structural analogy with the phosphate moiety and their coordination or supramolecular properties. These applications span from drug development to the design of supramolecular materials and functionalization of surfaces. The synthesis methods for phosphonic acids, including dealkylation under acidic conditions or using specific procedures like the McKenna method, are essential for preparing compounds with desired properties for research and industrial applications (Sevrain et al., 2017).
Anticancer Research
Cinnamic acid derivatives, including those structurally related to 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid, have been explored for their anticancer potentials. The 3-phenyl acrylic acid functionality in cinnamic acids provides reactive sites for chemical modifications, offering a broad spectrum of antitumor agents. This review highlights the synthesis, biological evaluation, and potential of cinnamic acid derivatives in anticancer research, demonstrating their underutilized capabilities in medicinal chemistry (De et al., 2011).
Carboxylic Acids in Biocatalysis
The study on carboxylic acids, like 2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid, highlights their impact as inhibitors in microbial fermentation processes. Understanding the mechanism of inhibition by carboxylic acids on microbes such as E. coli and S. cerevisiae can lead to metabolic engineering strategies for increasing microbial robustness, crucial for the production of biofuels and biorenewable chemicals (Jarboe et al., 2013).
Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) techniques is vital for the sustainable production of bio-based plastics. This review discusses solvent developments for LLX of carboxylic acids, focusing on improving the traditional solvent systems and exploring new solvents like ionic liquids. The efficiency of these techniques in acid extraction plays a significant role in the economic feasibility of bio-based processes (Sprakel & Schuur, 2019).
Propiedades
IUPAC Name |
3-(2-bromo-3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3/c1-18-12-7-3-6-11(13(12)15)9-4-2-5-10(8-9)14(16)17/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQGNWSMEJYWGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Br)C2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681800 |
Source


|
| Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Bromo-3'-methoxybiphenyl-3-carboxylic acid | |
CAS RN |
1215206-07-7 |
Source


|
| Record name | 2′-Bromo-3′-methoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Bromo-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B582174.png)
![2-Oxaspiro[3.3]heptan-6-ol](/img/structure/B582175.png)







